Diethyl hexa-1,5-dien-3-yl phosphite is an organophosphorus compound classified under phosphites. It has garnered attention for its potential applications in various chemical processes and as an intermediate in organic synthesis. The compound is characterized by the presence of a phosphite group, which contributes to its reactivity and functional properties.
The compound can be identified by its unique Chemical Abstracts Service number, 61080-98-6. It falls under the category of organophosphorus compounds, specifically phosphites, which are esters of phosphorous acid. This classification is significant as it highlights the compound's potential utility in agricultural chemicals and other industrial applications.
Diethyl hexa-1,5-dien-3-yl phosphite can be synthesized through several methods, typically involving the reaction of hexa-1,5-diene with diethyl phosphite. The general synthetic route involves:
The synthesis process needs to be carefully monitored to prevent side reactions that could lead to undesired byproducts.
Diethyl hexa-1,5-dien-3-yl phosphite has a complex molecular structure characterized by:
The structural representation can be depicted using various notations such as SMILES or InChI strings for computational modeling:
CCOP(=O)(OCC)C=C(C=C)CInChI=1S/C10H17O4P/c1-5-3-4-6(2)10(8)11-12(9)7/h3,5H,4,6H2,1-2H3Diethyl hexa-1,5-dien-3-yl phosphite participates in various chemical reactions due to its diene and phosphite functionalities:
These reactions are essential for its application in organic synthesis and materials science.
The mechanism of action for diethyl hexa-1,5-dien-3-yl phosphite primarily involves its role as a nucleophile or electrophile in various chemical transformations:
The specific reaction pathways depend on the reaction conditions and the nature of the reactants involved.
Diethyl hexa-1,5-dien-3-yl phosphite is typically a colorless liquid with a characteristic odor. Key physical properties include:
The compound exhibits notable chemical properties such as:
These properties make it suitable for various applications in organic chemistry.
Diethyl hexa-1,5-dien-3-yl phosphite finds applications in several scientific fields:
These applications highlight the versatility of diethyl hexa-1,5-dien-3-yl phosphite within both academic research and industrial settings.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: